molecular formula C14H20N2O3 B15413766 Amino musk ketone CAS No. 255393-52-3

Amino musk ketone

Cat. No.: B15413766
CAS No.: 255393-52-3
M. Wt: 264.32 g/mol
InChI Key: LJSWALFRJPDUQU-UHFFFAOYSA-N
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Description

Amino musk ketone is an amino metabolite resulting from the biological transformation of the synthetic fragrance musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone). This reduction of a nitro group to an amino group is a key environmental and metabolic pathway for nitroaromatic compounds . This metabolite is of significant interest in environmental science and toxicology research. It has been identified as a major transformation product in the aquatic environment, with studies detecting it in municipal sewage treatment plant effluents and river water, sometimes at higher concentrations than its parent compound . Its presence indicates that metabolization in sewage plants and transformation in the environment are crucial for understanding the environmental fate of synthetic musks. While the bioconcentration of this compound in aquatic biota appears to be relatively low compared to metabolites of other nitro musks, its formation and persistence are critical for a complete environmental risk assessment of musk ketone . Research using this compound is essential for studying the biodegradation pathways of nitro musks, conducting comprehensive environmental monitoring, and investigating the toxicological profile of mixed amino nitroaromatic compounds, for which data is still limited . This product is intended for research and scientific purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(3-amino-4-tert-butyl-2,6-dimethyl-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-7-10(9(3)17)8(2)13(16(18)19)11(12(7)15)14(4,5)6/h15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSWALFRJPDUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423783
Record name Ethanone, 1-[3-amino-4-(1,1-dimethylethyl)-2,6-dimethyl-5-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255393-52-3
Record name Ethanone, 1-[3-amino-4-(1,1-dimethylethyl)-2,6-dimethyl-5-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Musk Ketone

Table 1: Key Compounds Compared with Musk Ketone (MK) and Amino Musk Ketone (AMK)
Compound Type Structure Key Features Biological/Environmental Impact
Musk Ketone (MK) Nitro musk Nitro-aromatic Major component in native musk (27% by mass); synthetic MK is a single-component drug. Induces apoptosis in epithelial cancers (e.g., lung, colon) via IL-24 and DDIT3 upregulation; IC50: 0.025–0.8 mg/ml .
This compound (AMK) Nitro musk metabolite Amino-aromatic Anaerobic metabolite of MK; detected in sewage sludge. Environmental persistence; limited data on toxicity or therapeutic effects .
Musk Xylene (MX) Nitro musk Nitro-aromatic Structurally similar to MK; used in fragrances. Metabolized to amino musk xylene (AMX); associated with endocrine disruption in aquatic species .
Galaxolide (HHCB) Polycyclic musk Macrocyclic ketone Dominant polycyclic musk in consumer products. Bioaccumulates in humans; linked to estrogenic activity .
Tonalide (AHTN) Polycyclic musk Macrocyclic ketone Second most common polycyclic musk. Similar environmental persistence to HHCB; potential hepatotoxicity .

Mechanistic and Therapeutic Comparisons

  • Anti-Cancer Activity: MK vs. Native Musk: Synthetic MK replicates native musk’s anti-cancer effects, inducing dose-dependent apoptosis in lung, gastric, and breast cancers. MK vs. Polycyclic Musks (HHCB/AHTN): Unlike MK, HHCB and AHTN lack documented anti-cancer activity and are primarily linked to environmental toxicity .
  • Environmental Impact: AMK vs. MX Metabolites: AMK and amino musk xylene (AMX) exhibit higher environmental concentrations than their parent compounds (MK/MX), suggesting prolonged ecological risks .
  • Synthetic Efficiency :

    • Synthetic MK achieves anti-cancer effects at lower concentrations (0.025–0.5 mg/ml) compared to native musk (0.8 mg/ml), likely due to purity and absence of competing components .

Research Findings and Data

Table 2: Anti-Cancer Efficacy of Musk Ketone (MK) in Select Cell Lines
Cancer Type Cell Line MK Concentration (mg/ml) Inhibition Rate Apoptosis Induction Key Pathways Affected
Lung Adenocarcinoma Eplc-32M1 0.4 80% (++++) Yes IL-24, DDIT3, MAPK
Colon Cancer HCT-116 0.2 60% (+++) Yes TNFRSF25, p53
Breast Cancer MCF-7 0.5 70% (++++) Yes IL-24, Jak-STAT
Lymphoma (Control) Jurkat 0.8 <10% (-) No N/A

Notes: Inhibition rates: − (<10%), + (10–20%), ++ (20–40%), +++ (40–60%), ++++ (60–80%) .

Q & A

Q. What experimental models are commonly used to evaluate the anti-cancer effects of musk ketone?

Researchers typically employ cancer cell lines such as AGS, HGC-27, Eplc-32M1, and TE-1 to assess musk ketone's anti-proliferative and pro-apoptotic effects. Methodologies include:

  • Cell viability assays (e.g., MTT or colony formation) to quantify growth repression.
  • qPCR and microarrays to measure gene expression changes (e.g., IL-24, TNFRSF25, DDIT3) .
  • Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage) .

Q. How is musk ketone’s neuroprotective activity evaluated in cerebral ischemia models?

Preclinical studies use rodent models of cerebral ischemia to test musk ketone’s effects on neural stem cells (NSCs). Key methods include:

  • Immunostaining for NSC markers (e.g., Nestin, GFAP) to track proliferation and differentiation.
  • Western blotting to assess PI3K/Akt pathway activation.
  • Pharmacological inhibition (e.g., Akti-1/2) to validate pathway specificity .

Q. What molecular techniques are used to identify musk ketone-induced gene expression changes?

  • qPCR for targeted analysis of apoptosis-related genes (e.g., IL-24, DDIT3) .
  • Microarray profiling to screen genome-wide differential expression, followed by pathway enrichment analysis (e.g., MAPK, TNF signaling) .
  • RNA sequencing for high-resolution transcriptomic data in newer studies.

Advanced Research Questions

Q. How does musk ketone activate the PI3K/Akt signaling pathway in neural stem cells, and what experimental controls are necessary?

Musk ketone promotes NSC proliferation by phosphorylating Akt, which can be validated through:

  • Dose-response assays to establish optimal concentrations (e.g., 5–20 µM).
  • Co-treatment with PI3K/Akt inhibitors (e.g., Akti-1/2) to confirm pathway dependency.
  • Knockdown/overexpression models (e.g., siRNA for Akt) to isolate mechanistic contributions .

Q. What methodologies address contradictions in musk ketone’s dual roles as a mutagen and anti-cancer agent?

  • Comet assays and Hep G2 mutagenicity tests to evaluate DNA damage vs. therapeutic efficacy .
  • Comparative dose studies to differentiate low-dose anti-cancer effects (IC50 = 4.2 µM in AGS cells) from high-dose mutagenic thresholds .
  • Meta-analyses of transcriptomic datasets to reconcile conflicting gene expression patterns (e.g., SORBS2 downregulation vs. IL-24 upregulation) .

Q. How can researchers assess musk ketone’s environmental persistence and amino metabolite formation?

  • GC/ECD and GC/EI/MS to detect monoamino metabolites in aquatic systems.
  • Biotransformation assays in sewage treatment models to quantify removal rates (83–99% for musk ketone).
  • Log Kow-based predictions vs. empirical data to refine environmental risk assessments .

Q. What strategies optimize experimental design for studying musk ketone’s anti-inflammatory effects in neurological disorders?

  • In vivo behavioral tests (e.g., Morris water maze for cognitive function).
  • Cytokine profiling (e.g., TNF-α, IL-6) in brain tissue homogenates.
  • Oxidative stress markers (e.g., SOD, MDA) to correlate anti-inflammatory and antioxidant activity .

Methodological Considerations for Data Interpretation

Q. How should researchers handle variability in gene expression data across cell lines?

  • Normalization to housekeeping genes (e.g., GAPDH) in qPCR.
  • Batch-effect correction in multi-cell-line studies (e.g., Eplc-32M1 vs. TE-1).
  • Cross-validation with protein-level assays (e.g., Western blotting for IL-24) .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression to calculate IC50/EC50 values (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests for multi-group comparisons.
  • Power analysis to determine sample sizes for in vivo studies .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in musk ketone studies?

  • Detailed protocols for cell culture conditions (e.g., serum concentration, passage number).
  • Open-access sharing of microarray datasets (e.g., GEO repository).
  • Inter-laboratory validation of key findings (e.g., PI3K/Akt activation) .

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